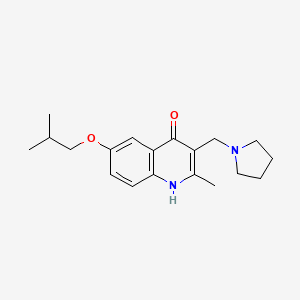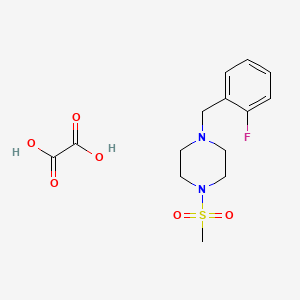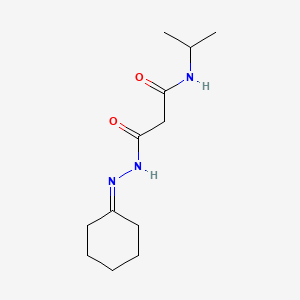![molecular formula C22H35NO3 B4943575 methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)
methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of adamantane derivatives often involves multi-step processes. One common method for synthesizing adamantane derivatives includes the reaction of adamantane-1-carboxylate with acetonitrile in the presence of sodium hydride, leading to various ketonitrile products (Shiryaev et al., 2015). Additionally, the synthesis of β-amino acid derivatives from adamantane showcases the versatility of adamantane in medicinal chemistry applications (Peroković et al., 2012).
Molecular Structure Analysis
The adamantane core structure provides a rigid, three-dimensional framework that significantly influences the molecular properties of its derivatives. The introduction of various substituents can further modify these properties, including stability and reactivity. The synthesis and structural analysis of adamantane derivatives reveal insights into their stability and potential for forming complex molecules (Takeuchi et al., 2001).
Chemical Reactions and Properties
Adamantane derivatives participate in a wide range of chemical reactions, owing to the reactivity of the adamantane core and its substituents. For instance, reactions involving adamantane acids with acetonitrile highlight the potential for creating complex structures with varied functional groups (Shiryaev et al., 2015). Such reactions underline the chemical versatility of adamantane derivatives.
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the adamantane core and the attached substituents. The structural rigidity of adamantane contributes to its characteristic high melting points and low solubility in many solvents. The specific physical properties would depend on the nature and position of the substituents attached to the adamantane core.
Chemical Properties Analysis
Adamantane derivatives exhibit a range of chemical properties including stability, reactivity towards various reagents, and the ability to form stable complexes with other molecules. The introduction of substituents like cyclohexylpropanoyl groups can alter these properties, potentially leading to novel applications and reactivities. The chemical properties of these derivatives are a focus of research due to their potential applications in materials science, pharmaceuticals, and catalysis.
Orientations Futures
The future research directions could involve exploring more about the synthesis, properties, and potential applications of this compound. Given the unique properties of adamantane derivatives, they could have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Propriétés
IUPAC Name |
methyl 2-(1-adamantyl)-2-(3-cyclohexylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-26-21(25)20(23-19(24)8-7-15-5-3-2-4-6-15)22-12-16-9-17(13-22)11-18(10-16)14-22/h15-18,20H,2-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQBXVVDJRRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(adamantan-1-yl)-2-(3-cyclohexylpropanamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)
![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)

![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)


![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)